2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole
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Overview
Description
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a naphthalene ring fused to an oxazole ring, with a 3,4-dichlorophenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: TEMPO is used as the oxidizing agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety, and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Naphtho[1,2-d]oxazole-4,5-diones.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphtho[1,2-d]oxazole derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a bioactive molecule with applications in drug development.
Materials Science: The compound is used in the synthesis of naphthoxazole-doped materials, which have applications in organic electronics and photonics.
Biological Studies: It is investigated for its interactions with biological systems, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. Studies suggest that the compound can inhibit certain enzymes or proteins, leading to its bioactive effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazole: Similar in structure but with different substitution patterns.
Naphtho[1,2-b]benzofuran: Another heterocyclic compound with a fused naphthalene ring but different heteroatoms.
Naphtho[2,3-d][1,2,3]triazole-4,9-dione: A compound with a triazole ring instead of an oxazole ring.
Uniqueness
2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the naphtho[1,2-d]oxazole core
Properties
Molecular Formula |
C17H9Cl2NO |
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Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)benzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H9Cl2NO/c18-13-7-5-11(9-14(13)19)17-20-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9H |
InChI Key |
VIRWILGUKGLTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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